![molecular formula C25H29N5O3 B2492321 7-(4-(2-cyclopentylacetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021026-53-8](/img/structure/B2492321.png)
7-(4-(2-cyclopentylacetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex pyrazolo and pyridine derivatives, including those structurally related to the target compound, often involves multi-step reactions. These can include cycloaddition, reductive openings, and reactions with various reagents to introduce specific functional groups (Wu et al., 2000). Such processes are crucial for accommodating pharmacophoric groups and achieving the desired stereochemistry.
Molecular Structure Analysis
The molecular structure of related compounds reveals a significant impact of the specific arrangement of atoms on their chemical behavior and interaction with biological targets. Studies involving X-ray crystallography and DFT calculations offer insights into the molecular packing, dominant intermolecular interactions, and electronic properties of these compounds (Shawish et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of pyrazolo and pyridine derivatives is influenced by their functional groups and structural framework. For instance, the presence of aminoalcohols, thiourea, or thiazole derivatives in the molecule can lead to a variety of reactions, including cycloaddition, diazotization, and coupling reactions, which are instrumental in synthesizing novel compounds with potential biological activities (Attaby et al., 2006).
Wissenschaftliche Forschungsanwendungen
Tautomerism and Structural Transformation
- The compound displays intriguing tautomerism and structural transformation properties. In particular, research has highlighted its existence as a zwitterion, with a proton localized on the nitrogen atom of the piperidine ring and negative charge delocalized over the pyrazololate fragment. It demonstrates stability in crystal form but instability in solution, leading to complex mixtures of products upon attempts at recrystallization or synthesis (Gubaidullin et al., 2014).
Heterocyclic Synthesis
- The compound plays a role in the synthesis of a diverse array of novel heterocyclic compounds. These include derivatives of pyrazole, pyrimidine, benzimidazolo[1,2-a]pyrimidine, and others, showcasing its utility in the creation of potentially bioactive molecules (Ho & Suen, 2013).
Thiazolidinone Derivatives Synthesis
- A series of thiazolidinone derivatives have been synthesized using this compound. These derivatives have been evaluated for antimicrobial activity, highlighting its potential in developing new antimicrobial agents (Patel et al., 2012).
Crystal Structure Analysis
- The crystal structure of related 2H-pyrazolo[4,3-c]pyridine derivatives has been analyzed, providing insights into their molecular conformations and interactions. This is crucial for understanding the compound's behavior in different states (Karthikeyan et al., 2010).
Mycobacterium Tuberculosis Inhibitors
- Derivatives of this compound have been synthesized and evaluated as inhibitors of Mycobacterium tuberculosis pantothenate synthetase, indicating potential applications in tuberculosis treatment (Samala et al., 2013).
Eigenschaften
IUPAC Name |
7-[4-(2-cyclopentylacetyl)piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3/c1-27-16-20(23-21(17-27)25(33)30(26-23)19-9-3-2-4-10-19)24(32)29-13-11-28(12-14-29)22(31)15-18-7-5-6-8-18/h2-4,9-10,16-18H,5-8,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSJGPZTOSDXJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)CC5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-(2-cyclopentylacetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.